ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate
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Overview
Description
Ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate is a chemical compound with the CAS Number: 1503408-51-2 . It has a molecular weight of 235.24 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13N3O3/c1-3-17-10(15)6-8-12-7-4-5-9(16-2)14-11(7)13-8/h4-5H,3,6H2,1-2H3,(H,12,13,14) . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Other specific physical and chemical properties are not mentioned in the retrieved sources.Scientific Research Applications
Heterocyclic Compounds Synthesis
One of the primary applications of compounds similar to ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate is in the synthesis of heterocyclic compounds. These compounds are crucial in the development of new pharmaceuticals, materials, and chemical intermediates. For instance, the synthesis of various imidazo[1,2-a]pyridines and their derivatives demonstrates the versatility of these compounds in creating pharmacologically relevant structures (Schmitt et al., 1997).
Benzodiazepine Receptor Affinity
Research on compounds within the imidazo[4,5-b]pyridin family has shown that they can have significant interactions with central and mitochondrial benzodiazepine receptors. This interaction suggests potential applications in developing drugs that target these receptors, which are critical in managing conditions such as anxiety, insomnia, and epilepsy (Schmitt et al., 1997).
Luminescent Materials
Compounds related to this compound have been used in the synthesis of luminescent materials. These materials have potential applications in optoelectronic devices, sensors, and as markers in biological research. For example, derivatives of imidazo[1,5-a]pyridine with specific substitutions have been explored for their optical properties, demonstrating the potential of such compounds in creating luminescent low-cost materials (Volpi et al., 2017).
Anti-Inflammatory and Antiulcer Agents
Research into compounds structurally related to this compound has also explored their potential as anti-inflammatory and antiulcer agents. The modifications on the imidazo[1,2-a]pyridine skeleton have led to the discovery of compounds with promising biological activities, showcasing the therapeutic potential of such molecules (Abignente et al., 1976; Starrett et al., 1989).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
The primary target of the compound ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate is the NO synthase , specifically the inducible isoform . NO synthase is an enzyme that plays a crucial role in the production of nitric oxide, a key signaling molecule in many physiological and pathological processes.
Mode of Action
This compound interacts with its target by inhibiting the activity of NO synthase . This inhibition occurs in a selective manner, with the compound showing high selectivity for the inducible isoform of NO synthase .
Biochemical Pathways
The inhibition of NO synthase by this compound affects the nitric oxide signaling pathway . Nitric oxide is involved in various cellular processes, including inflammation and vasodilation. By inhibiting NO synthase, the compound can potentially influence these processes.
Result of Action
The result of the action of this compound is the inhibition of NO synthase, leading to a decrease in the production of nitric oxide . This can have various molecular and cellular effects, depending on the specific physiological or pathological context.
Properties
IUPAC Name |
ethyl 2-(5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-3-17-10(15)6-8-12-7-4-5-9(16-2)14-11(7)13-8/h4-5H,3,6H2,1-2H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLROXJXPGHCWKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(N1)C=CC(=N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1503408-51-2 |
Source
|
Record name | ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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